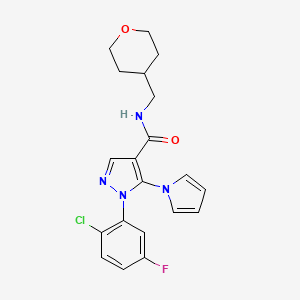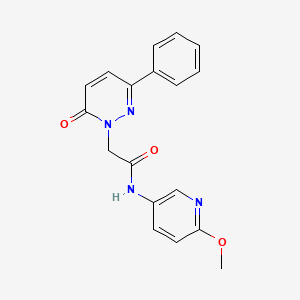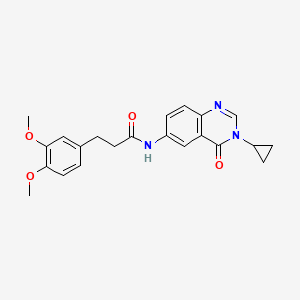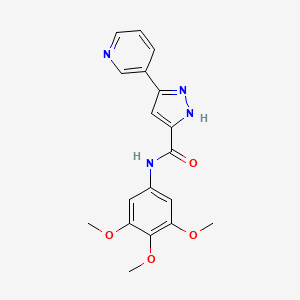
3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzazepine core, which is a bicyclic structure known for its biological activity, and a thiadiazole moiety, which is often associated with antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzylamine and a ketone. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized from a precursor such as thiosemicarbazide, which undergoes cyclization with an appropriate carboxylic acid derivative under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzazepine and thiadiazole moieties through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the benzazepine core.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It can serve as a lead compound in drug discovery programs targeting various diseases.
Medicine
Medically, the compound’s structure suggests potential applications in developing new pharmaceuticals. Its benzazepine core is known for its activity in the central nervous system, while the thiadiazole moiety could provide antimicrobial or anti-inflammatory effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or bioactivity.
Mechanism of Action
The mechanism of action of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzazepine core may interact with neurotransmitter receptors in the brain, while the thiadiazole moiety could inhibit microbial enzymes or modulate inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)propanamide: Lacks the thiadiazole moiety but retains the benzazepine core.
N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide: Lacks the benzazepine core but retains the thiadiazole moiety.
Uniqueness
The uniqueness of 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-(5-isobutyl-1,3,4-thiadiazol-2-YL)propanamide lies in its combination of a benzazepine core and a thiadiazole moiety. This dual functionality provides a broad spectrum of potential biological activities and chemical reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H26N4O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C21H26N4O4S/c1-13(2)9-19-23-24-21(30-19)22-18(26)6-8-25-7-5-14-10-16(28-3)17(29-4)11-15(14)12-20(25)27/h5,7,10-11,13H,6,8-9,12H2,1-4H3,(H,22,24,26) |
InChI Key |
KWLJSVNNCTUMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10988843.png)
![Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10988851.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10988867.png)
![2-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[(1-methyl-1H-indol-3-yl)methyl]acetamide](/img/structure/B10988878.png)

![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B10988886.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988888.png)

![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10988893.png)
![4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B10988895.png)

methanone](/img/structure/B10988912.png)
![N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988920.png)

